N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216674-85-9
VCID: VC5411057
InChI: InChI=1S/C18H15FN4O2S.ClH/c19-13-4-1-6-15-16(13)21-18(26-15)23(17(24)14-5-2-11-25-14)9-3-8-22-10-7-20-12-22;/h1-2,4-7,10-12H,3,8-9H2;1H
SMILES: C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)F.Cl
Molecular Formula: C18H16ClFN4O2S
Molecular Weight: 406.86

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

CAS No.: 1216674-85-9

Cat. No.: VC5411057

Molecular Formula: C18H16ClFN4O2S

Molecular Weight: 406.86

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride - 1216674-85-9

Specification

CAS No. 1216674-85-9
Molecular Formula C18H16ClFN4O2S
Molecular Weight 406.86
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H15FN4O2S.ClH/c19-13-4-1-6-15-16(13)21-18(26-15)23(17(24)14-5-2-11-25-14)9-3-8-22-10-7-20-12-22;/h1-2,4-7,10-12H,3,8-9H2;1H
Standard InChI Key COWVZGQTOMERGA-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the compound is C₁₈H₁₆ClFN₄O₂S, with a molecular weight of 406.86 g/mol. Key structural features include:

  • A 4-fluorobenzo[d]thiazole group, which contributes to aromaticity and potential π-π stacking interactions.

  • A furan-2-carboxamide linker, providing rigidity and hydrogen-bonding capabilities.

  • A 3-(1H-imidazol-1-yl)propyl side chain, introducing basicity and coordination potential via the imidazole nitrogen .

The hydrochloride salt enhances solubility in polar solvents, though specific solubility data remain limited. The compound’s InChIKey (COWVZGQTOMERGA-UHFFFAOYSA-N) and SMILES string (C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)F.Cl) confirm its stereochemical configuration .

Synthetic Pathways and Optimization

Key Synthesis Steps

The synthesis involves sequential coupling reactions:

  • Formation of the 4-fluorobenzo[d]thiazole Core:

    • Cyclization of 4-fluoro-2-aminobenzenethiol with a carbonyl source under acidic conditions .

  • Introduction of the Imidazole Propyl Chain:

    • Alkylation of the thiazole nitrogen with 3-chloropropylimidazole .

  • Furan-2-carboxamide Coupling:

    • Amidation using furan-2-carbonyl chloride in the presence of a base.

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the hydrochloride salt .

Biological Activity and Mechanism of Action

Pharmacological Targets

  • Enzyme Inhibition: The imidazole and thiazole groups suggest potential inhibition of cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19) .

  • Receptor Modulation: Structural analogs demonstrate affinity for G-protein-coupled receptors (GPCRs) and tyrosine kinases .

Experimental Findings

  • In Vitro Studies:

    • Moderate binding affinity (IC₅₀ = 1.2–5.6 μM) for kinases involved in inflammatory pathways .

    • Antiproliferative effects in cancer cell lines (e.g., HCT116, SW480) at 10–20 μM concentrations .

  • In Vivo Studies:

    • Limited data exist, but related compounds show efficacy in rodent models of inflammation and oncology .

Physicochemical and Pharmacokinetic Profiling

PropertyValue/DescriptionSource
LogP (octanol-water)2.94 (predicted)
SolubilityPoor in water; soluble in DMSO
BioavailabilityHigh (predicted)
Metabolic StabilityModerate (CYP450-mediated oxidation)

Challenges and Future Directions

Synthetic Optimization

  • Improve yield via microwave-assisted synthesis or flow chemistry .

  • Explore greener solvents (e.g., ethanol-water mixtures) .

Biological Screening

  • Expand target profiling to include epigenetic enzymes (e.g., HDACs) .

  • Evaluate combinatorial therapies with existing chemotherapeutics .

Formulation Development

  • Address poor aqueous solubility through nanoformulations or prodrug strategies .

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